![molecular formula C13H14N2O5S2 B5639178 N-(2-methoxyphenyl)-1,4-benzenedisulfonamide](/img/structure/B5639178.png)
N-(2-methoxyphenyl)-1,4-benzenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-1,4-benzenedisulfonamide belongs to a class of compounds known as sulfonamides. These compounds have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
Sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide are typically synthesized through reactions involving sulfonyl chlorides and amines. For instance, Carlsen (1998) described a method for synthesizing similar compounds using benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane (Carlsen, 1998).
Molecular Structure Analysis
The molecular structure of sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide is characterized by the presence of a sulfonamide group attached to an aromatic ring. Rodrigues et al. (2015) discussed the crystal structures of similar sulfonamides, highlighting the significance of intermolecular interactions in defining their supramolecular architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions, including substitutions and cyclizations. For example, Rozentsveig et al. (2011) demonstrated the reaction of a sulfonamide with thiourea to produce a thiazole derivative (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamides depend on their molecular structure. Properties such as solubility, melting point, and crystalline structure can be inferred from the molecular design and intermolecular interactions, as discussed in the crystal structure analysis.
Chemical Properties Analysis
Sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide exhibit a range of chemical properties, including the ability to act as inhibitors or reactants in various chemical reactions. For instance, Barbero et al. (1996) explored the use of a related compound, N-Hydroxy-o-benzenedisulfonimide, as a selective oxidizing agent, indicating the potential reactivity of sulfonamides (Barbero et al., 1996).
Mechanism of Action
Target of Action
The primary target of N-(2-methoxyphenyl)benzene-1,4-disulfonamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .
Mode of Action
The compound interacts with DHFR, inhibiting its function . This inhibition disrupts the conversion of DHF to THF, thereby affecting the biosynthesis of purine nucleotides and thymidine . The disruption of these biochemical pathways can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of DHFR affects the folate cycle, which is crucial for the synthesis of purine nucleotides and thymidine . These molecules are essential for DNA replication and repair, and their depletion can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of DHFR by N-(2-methoxyphenyl)benzene-1,4-disulfonamide can lead to the disruption of DNA synthesis and cell cycle progression, resulting in cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell proliferation, such as cancer .
properties
IUPAC Name |
4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYYEQBEHQAZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)benzene-1,4-disulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.